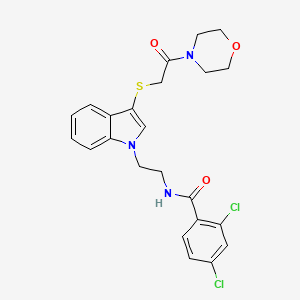

2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

2,4-dichloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O3S/c24-16-5-6-17(19(25)13-16)23(30)26-7-8-28-14-21(18-3-1-2-4-20(18)28)32-15-22(29)27-9-11-31-12-10-27/h1-6,13-14H,7-12,15H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPXEHFYRGMRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the formation of the benzamide linkage. Common reagents used in these steps include chlorinating agents, amines, and thiolating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Halogen atoms in the benzamide core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Applications De Recherche Scientifique

Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

Biology: Potential use as a biochemical probe to study cellular processes.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Benzamide Derivatives with Halogen Substituents

Key Differences :

- Halogen Positioning : The 2,4-dichloro configuration in the query compound may enhance steric and electronic interactions compared to 3,4-dichloro derivatives .

- Heterocyclic Linkers : The indole-ethyl group in the query contrasts with pyridazine or triazole systems, affecting aromatic stacking and target selectivity .

Thioether-Linked Heterocyclic Derivatives

Key Differences :

- Morpholino vs. Other Heterocycles: The morpholino group in the query compound enhances water solubility compared to isoxazole or thiazole derivatives, which may prioritize membrane permeability .

- Indole vs.

Indole-Containing Benzamides

Key Differences :

- Functional Groups: The morpholino-2-oxoethyl group in the query contrasts with hydroxyamino or triazole systems, altering hydrogen-bonding capacity and metal coordination .

Activité Biologique

2,4-Dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety : The indole structure is synthesized via Fischer indole synthesis.

- Morpholine Integration : The morpholine group is introduced through nucleophilic substitution.

- Thioether Formation : The thioether linkage is created by reacting the indole derivative with a thiol compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity, influencing cell signaling pathways.

- Gene Expression Alteration : It might affect the transcription of genes related to cell survival and apoptosis.

Cytotoxicity

Research indicates that 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 5.0 | 150 (Hydroxyurea) |

| HCT116 (Colorectal) | 4.5 | 100 (Doxorubicin) |

| NCI-H460 (Lung) | 3.0 | 80 (Cisplatin) |

These results demonstrate that the compound has a higher potency than some standard chemotherapeutic agents, suggesting its potential as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to target enzymes such as dihydrofolate reductase (DHFR), with binding energy values indicating strong interactions:

This suggests a robust binding affinity that may translate into effective enzyme inhibition .

Case Studies

Several studies have explored the biological activity of similar compounds within the benzamide class, highlighting their anticancer properties:

- Study on Thiourea Analogues : A related study found that N-(2,4-dichloro)benzoyl-N'-phenylthiourea showed micromolar inhibitory activity against colorectal and cervical cancer cell lines . This supports the notion that modifications in the benzamide structure can lead to enhanced biological activity.

- Indole Derivatives : Research on indole-based compounds has revealed their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.